molecular formula C21H17NO2S2 B2553651 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034519-48-5

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2553651
CAS RN: 2034519-48-5
M. Wt: 379.49
InChI Key: YBRWPHBRHQIDNV-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)benzamide, also known as FTBMT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Reactivity

Research has demonstrated innovative synthetic pathways for compounds containing furan and thiophene rings. For example, Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, which underwent further chemical transformations to produce various electrophilically substituted derivatives, showcasing the reactivity of furan-containing compounds (Aleksandrov & El’chaninov, 2017). Similarly, the work by Reddy et al. (2012) on the aza-Piancatelli rearrangement demonstrated the synthesis of benzothiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, highlighting a method to construct complex heterocyclic structures with potential biological activities (Reddy et al., 2012).

Antimicrobial and Antiinflammatory Properties

The design and synthesis of furan/thiophene-1,3-benzothiazin-4-one hybrids by Popiołek et al. (2016) revealed compounds with significant antimicrobial activities against a range of Gram-positive, Gram-negative bacteria, and yeasts, indicating the potential of furan and thiophene derivatives in developing new antimicrobial agents (Popiołek, Biernasiuk, & Malm, 2016). Additionally, Robert et al. (1995) explored non-carboxylic anti-inflammatory compounds, leading to the synthesis of derivatives with brain edema inhibitory effects, suggesting the therapeutic potential of furan and thiophene-based compounds in inflammation and related conditions (Robert et al., 1995).

Functional Materials

Baldwin et al. (2008) reported on the synthesis of novel hybrid polymers containing thiophenylanilino and furanylanilino backbones, demonstrating the application of furan and thiophene derivatives in the development of electroactive films for potential use in electronics and material science (Baldwin et al., 2008).

Inhibitors of Biological Targets

Alnabulsi et al. (2018) evaluated non-symmetrical furan amidines as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. This study illustrates the potential of furan derivatives in the design of enzyme inhibitors for therapeutic applications (Alnabulsi et al., 2018).

properties

IUPAC Name

N-(furan-3-ylmethyl)-4-thiophen-3-yl-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S2/c23-21(18-5-3-17(4-6-18)19-8-11-25-15-19)22(12-16-7-9-24-14-16)13-20-2-1-10-26-20/h1-11,14-15H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRWPHBRHQIDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-4-(thiophen-3-yl)benzamide

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